molecular formula C17H18ClNO B5712779 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B5712779
M. Wt: 287.8 g/mol
InChI Key: OJFOIMOCXRZUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a potent anxiolytic, sedative, and hypnotic drug that has been shown to have a high affinity for the benzodiazepine receptor. Etizolam was first synthesized in Japan in the early 1980s and has since gained popularity among researchers due to its unique pharmacological properties.

Mechanism of Action

Etizolam acts on the benzodiazepine receptor in the brain, which is responsible for the regulation of anxiety, sleep, and muscle relaxation. It enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which leads to an increase in the inhibitory effects of GABA on the central nervous system. This results in a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
Etizolam has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to a reduction in anxiety and an increase in mood. In addition, etizolam has been shown to have anticonvulsant properties, making it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of etizolam in lab experiments is its high potency and selectivity for the benzodiazepine receptor. This makes it a useful tool for studying the role of the benzodiazepine receptor in the regulation of anxiety, sleep, and muscle relaxation. However, one limitation of etizolam is its short half-life, which can make it difficult to maintain steady-state concentrations in the body.

Future Directions

There are a number of future directions for research on etizolam. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of etizolam on the brain and the body. Finally, there is a need for further research on the potential therapeutic applications of etizolam in the treatment of anxiety disorders, insomnia, and other sleep-related disorders.
Conclusion
In conclusion, etizolam is a potent anxiolytic, sedative, and hypnotic drug that has been extensively studied in scientific research. It acts on the benzodiazepine receptor in the brain, leading to a reduction in anxiety, sedation, and muscle relaxation. Etizolam has a number of advantages and limitations in lab experiments, and there are a number of future directions for research on this compound.

Synthesis Methods

The synthesis of etizolam involves the reaction of 2-ethyl-6-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to form the final product, etizolam. This method of synthesis is relatively simple and yields a high purity product.

Scientific Research Applications

Etizolam has been extensively studied in scientific research for its anxiolytic, sedative, and hypnotic effects. It has been shown to be effective in treating anxiety disorders, insomnia, and other sleep-related disorders. In addition, etizolam has been used in the treatment of alcohol withdrawal syndrome and as a premedication before surgery.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-14-6-4-5-12(2)17(14)19-16(20)11-13-7-9-15(18)10-8-13/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOIMOCXRZUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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